AB-001

説明

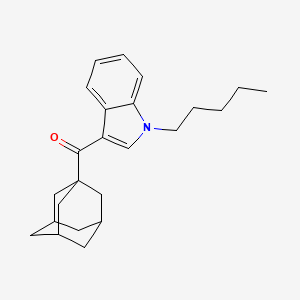

Structure

3D Structure

特性

IUPAC Name |

1-adamantyl-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDYCMMUPPWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158822 | |

| Record name | AB-001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-49-0 | |

| Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-001 (cannabinoid) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AB-001: A Multi-Pronged Approach to Cancer Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-001, a novel small molecule investigational drug developed by Agastiya Biotech and Vopec Pharmaceuticals, represents a significant advancement in oncology.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer cells, based on available preclinical and clinical data. This compound is designed as a tumor-agnostic therapeutic agent with a multi-dimensional attack on cancer, distinguishing it from many existing treatments.[3] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer and acute myeloid leukemia (AML).[1][2]

Core Mechanism of Action: A Multi-Targeted Strategy

This compound's efficacy stems from its ability to concurrently modulate multiple critical pathways involved in tumor growth, survival, and immune evasion. Its primary mechanisms include immune checkpoint inhibition, targeting of key intracellular signaling pathways, and the elimination of cancer stem cells.[1][2][3]

Immune Checkpoint Inhibition: PD-1/PD-L1 Axis

This compound functions as a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] By binding to PD-L1 on tumor cells, this compound disrupts the interaction between PD-L1 and the PD-1 receptor on T-cells.[3] This blockade abrogates the inhibitory signal, thereby restoring the cytotoxic T-cell activity against cancer cells.[3] This leads to a reversal of the exhausted T-cell phenotype and a normalization of the anti-tumor immune response.[3] A unique feature of this compound is its B-cell-centric and T-cell augmenting activity, inducing B-cells to produce tumor-clearing antibodies.[4]

Signaling Pathway: PD-1/PD-L1 Interaction

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

Intracellular Signaling Pathway Modulation

As a small molecule, this compound can traverse the plasma membrane to target multiple intracellular signaling pathways crucial for cellular proliferation and survival.[3]

-

Wnt/β-Catenin Pathway: this compound targets the Wnt/β-catenin pathway, which is often hyperactivated in various cancers and plays a critical role in tumorigenesis and the maintenance of cancer stem cells.[1][2][3] By inhibiting this pathway, this compound can suppress tumor growth and eliminate cancer stem cells, which are often responsible for drug resistance and relapse.[1][2][3]

-

PI3K/MAPK Pathways: this compound also targets the PI3K and MAPK signaling pathways.[3] These pathways are central to regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

-

Pan-Mutant KRAS Inhibition: this compound demonstrates pan-mutant KRAS inhibition, targeting key mutations such as G12C, G12D, G12V, G13D, and G12R.[3] It binds allosterically to the inactive, GDP-bound conformation of KRAS in the switch-II pocket with binding affinities of approximately -7 to -7.8 kcal/mol.[3]

-

VEGFR2-Mediated Signaling: In preclinical models of Acute Myeloid Leukemia (AML), this compound has shown anti-leukemic activity, potentially through the inhibition of the VEGFR2-mediated signaling pathway.[1][2]

Signaling Pathway: Intracellular Targets of this compound

Caption: this compound inhibits multiple intracellular signaling pathways crucial for cancer cell growth.

Targeting Cancer Stem Cells

A pivotal aspect of this compound's mechanism is its ability to target and eliminate cancer stem cells (CSCs).[1][2][3] CSCs are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies and are a primary cause of cancer relapse.[1][2] this compound is reported to be the first small molecule to eliminate CSCs by targeting the β-catenin pathway.[3]

MicroRNA and mRNA Modulation

This compound also exerts its anti-cancer effects at the transcriptional and post-transcriptional levels. It is reported to bind to the binding pockets of RNA, blocking its transcriptional activity and preventing tumorigenesis.[3] Furthermore, it alters micro-RNA (miRNA) to regulate gene function, adding another layer to its mechanism of action.[3]

Clinical and Preclinical Data

Phase 1 Clinical Trial Summary

A Phase 1 study of this compound has been completed in patients with metastasized and locally advanced solid tumors. The study demonstrated that this compound was well-tolerated with a favorable safety profile and showed clinical benefit.[5]

| Parameter | Results | Citation |

| Patient Population | 33 patients with advanced or metastatic solid tumors (7 breast, 5 ovarian, 21 other) | [5] |

| Dosing | Oral, twice daily (BID) doses from 40 to 800 mg | [5] |

| Safety | Well-tolerated; mild to moderate adverse events (AEs); no dose-limiting toxicities (DLTs) or treatment-related deaths. | [5] |

| Common AEs | Diarrhea (1%), vomiting (1%), fatigue | [5] |

| Efficacy | Favorable response in 63.64% of patients; stable response in 19.39%; disease progression in 16.36%. | [5] |

| Biomarker Reduction | CA19-9: 42% reduction (p=0.2); CA125: 38.4% reduction (p=0.9); CEA: 58.6% reduction (p=0.6). | [5] |

| Gene Expression | Significant changes in the expression of immunomodulation and Treg genes. | [5] |

Preclinical Findings

Preclinical studies in animal models have demonstrated the success of this compound in treating both solid and liquid tumors, including non-PD-L1-positive cancers.[1][2] These studies have shown that this compound can kill cancer cells without harming normal cells.[1][2] Prophylactic studies on five different cancer cell lines indicated that this compound may prevent oncogene mutation and maintain the active state of tumor suppressor genes.[1][2]

Experimental Methodologies

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the reported data, the following standard methodologies were likely employed:

-

Cell Viability and Proliferation Assays: To determine the cytotoxic effects of this compound on cancer cell lines, assays such as MTT or WST-1 would be used to measure the half-maximal inhibitory concentration (IC50).

-

Western Blotting and Immunostaining: These techniques would be utilized to assess the effect of this compound on the protein expression and phosphorylation status of key components of the Wnt/β-catenin, PI3K, and MAPK pathways.

-

In Vivo Tumor Xenograft Models: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells would be implanted into immunocompromised mice. Tumor growth inhibition (TGI) and survival would be monitored following treatment with this compound.

-

Flow Cytometry: This method would be used to analyze the effects of this compound on the immune cell populations within the tumor microenvironment, such as the activation and proliferation of T-cells.

-

mRNA Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing would be employed to study the changes in gene expression, particularly immunomodulation and Treg genes, following this compound treatment.[5]

-

In Silico Docking and Biophysical Assays: Computational modeling (in silico docking) would be used to predict the binding of this compound to its targets like KRAS.[3] Biophysical techniques such as differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) would then be used to experimentally validate these binding interactions and determine binding affinities.

General Experimental Workflow

Caption: A general workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound presents a promising and innovative approach to cancer therapy through its multifaceted mechanism of action. By simultaneously targeting immune evasion pathways, critical intracellular signaling networks, and the resilient cancer stem cell population, this compound has the potential to overcome the limitations of single-target therapies. The positive results from the Phase 1 clinical trial, demonstrating both safety and efficacy, warrant further investigation in larger, randomized clinical trials to fully elucidate its therapeutic potential across a range of malignancies. The ongoing research and development of this compound could pave the way for a new paradigm in personalized and effective cancer treatment.

References

AB-001: A Multi-Modal Pan-Mutant KRAS Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, including lung, colorectal, and pancreatic carcinomas, and have long been considered an "undruggable" target. The emergence of pan-mutant KRAS inhibitors represents a paradigm shift in targeted oncology. This document provides a comprehensive technical overview of AB-001 (also known as ABREV001), a novel, orally available small molecule in clinical development by Agastiya Biotech. This compound is distinguished by its multifaceted mechanism of action, which includes direct pan-mutant KRAS inhibition, KRAS degradation, and immunomodulatory effects through PD-L1 blockade. This guide synthesizes the available preclinical and clinical data, details its proposed mechanisms of action, and provides generalized experimental protocols for the evaluation of similar compounds.

Introduction to KRAS and the Rationale for a Pan-Mutant Inhibitor

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways. It cycles between an inactive GDP-bound state and an active GTP-bound state, regulating critical cellular processes such as proliferation, differentiation, and survival. Oncogenic mutations in KRAS, most commonly at codons G12, G13, and Q61, lock the protein in a constitutively active state, leading to aberrant downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, thereby driving tumorigenesis.

While the development of covalent inhibitors targeting the specific KRAS G12C mutation has validated KRAS as a druggable target, these agents are ineffective against other prevalent KRAS mutations. A pan-mutant inhibitor, capable of targeting a broad spectrum of KRAS mutations, is therefore a highly sought-after therapeutic strategy to address a wider patient population and potentially overcome resistance mechanisms.

This compound: A Novel Pan-Mutant KRAS Inhibitor

This compound is an investigational small molecule that has demonstrated a unique, multi-pronged approach to cancer therapy. It is currently in Phase II clinical trials and has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer and acute myeloid leukemia.

Mechanism of Action

This compound is reported to exert its anti-tumor effects through several synergistic mechanisms:

-

Pan-Mutant KRAS Inhibition: this compound is designed to inhibit multiple KRAS mutants, including G12C, G12D, G12V, and G13D.[1] There is conflicting information from the manufacturer regarding the precise binding mode. One source indicates that this compound binds to the active GTP-bound state of KRAS.[1] Another suggests it binds allosterically to the inactive GDP-bound conformation within the switch-II pocket, with binding affinities ranging from -7 to -7.8 kcal/mol depending on the specific mutation.[2] This allosteric binding is proposed to be non-covalent.[2]

-

KRAS Degradation via Wnt/β-Catenin Pathway: this compound is also described as a degrader of mutant KRAS.[1] This is reportedly achieved through a crosstalk mechanism with the Wnt/β-catenin pathway. This compound is said to activate GSK3β, which then phosphorylates mutant KRAS, targeting it for proteasomal degradation.[1] This mechanism is also linked to the degradation of β-catenin, suggesting an impact on cancer stem cells.[2]

-

Immunomodulation via PD-L1 Inhibition: this compound acts as a small molecule immune checkpoint inhibitor by binding to and degrading PD-L1 on tumor cells.[2] This disrupts the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring T-cell-mediated anti-tumor immunity.[2]

-

Gene Expression Modulation: The molecule is also reported to engage in miRNA-based gene silencing and mRNA transcriptional repression, although the specific targets and detailed mechanisms have not been fully elucidated.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Parameter | Result | Cell Lines/Model | Mutations Targeted | Source |

| Tumor Volume Reduction | 95% reduction in vivo | Not Specified | G12C, G12D, G12V, G13D | [1] |

| Relapse | No relapse observed over a 90-day study | Not Specified | G12C, G12D, G12V, G13D | [1] |

| Toxicity | Minimal or no toxicity in vitro and in vivo | Not Specified | N/A | [1] |

Note: The preclinical data is based on manufacturer's claims and lacks detailed experimental context in publicly available sources.

Table 2: Phase 1 Clinical Trial Data for this compound in Solid Tumors (n=33)

| Parameter | Result | Notes | Source |

| Dosing | 40 to 800 mg, orally, twice daily | Well-tolerated with no dose-limiting toxicities | [3] |

| Favorable Response Rate | 63.64% | Investigator-evaluated anti-tumor activity | [4] |

| Stable Disease Rate | 19.39% | Investigator-evaluated anti-tumor activity | [4] |

| Progressive Disease Rate | 16.36% | Investigator-evaluated anti-tumor activity | [4] |

| CEA Biomarker Reduction | 58.6% | Within 14 days | [3] |

| CA19.9 Biomarker Reduction | 42% | Within 14 days | [3] |

| CA125 Biomarker Reduction | 38.4% | Within 14 days | [4] |

Mandatory Visualizations

Diagram 1: Proposed Multi-Modal Mechanism of Action of this compound

Caption: Proposed multifaceted mechanism of this compound.

Diagram 2: KRAS Downstream Signaling Pathways

Caption: Overview of KRAS downstream signaling pathways inhibited by this compound.

Diagram 3: General Experimental Workflow for Pan-KRAS Inhibitor Evaluation

Caption: A generalized workflow for the preclinical and clinical evaluation of a pan-KRAS inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound have not been made publicly available. The following are generalized methodologies commonly employed in the development and characterization of pan-KRAS inhibitors.

Biochemical Assays for KRAS Binding

-

Objective: To determine the binding affinity of the inhibitor to various KRAS mutant proteins.

-

Method: Surface Plasmon Resonance (SPR)

-

Recombinant KRAS mutant proteins (e.g., G12D, G12V, G12C) are immobilized on a sensor chip.

-

A series of concentrations of the inhibitor are flowed over the chip surface.

-

The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the surface.

-

The equilibrium dissociation constant (KD) is calculated from the kinetic data to quantify binding affinity.

-

Cell-Based Proliferation Assays

-

Objective: To assess the inhibitor's effect on the growth of cancer cell lines harboring different KRAS mutations.

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay

-

KRAS-mutant cancer cell lines are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Luminescence is read using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Western Blot for Downstream Signaling Inhibition

-

Objective: To confirm that the inhibitor blocks KRAS downstream signaling pathways.

-

Method:

-

KRAS-mutant cells are treated with the inhibitor at various concentrations for a short duration (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH is also used.

-

After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-ERK/total ERK and p-AKT/total AKT ratios indicates pathway inhibition.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Method:

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a KRAS-mutant human cancer cell line.

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

-

The inhibitor is administered orally or via intraperitoneal injection at one or more dose levels, following a predetermined schedule (e.g., once or twice daily).

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pathway inhibition).

-

Efficacy is assessed by comparing the tumor growth inhibition between the treated and vehicle groups.

-

Conclusion and Future Directions

This compound is a promising pan-mutant KRAS inhibitor with a novel, multi-modal mechanism of action that extends beyond direct KRAS targeting to include KRAS degradation and immune system activation. The initial clinical data suggests a favorable safety profile and encouraging anti-tumor activity in patients with advanced solid tumors.

Key areas for future research and development include:

-

Clarification of the KRAS Binding Mechanism: Definitive studies are needed to resolve whether this compound binds to the active or inactive state of KRAS, which has significant implications for its therapeutic application.

-

Elucidation of Multifaceted Activities: Further investigation is required to detail the specific molecular interactions involved in its PD-L1, Wnt/β-catenin, and miRNA/mRNA modulating effects.

-

Publication of Peer-Reviewed Data: The availability of comprehensive, peer-reviewed preclinical and clinical data will be crucial for the broader scientific and medical communities to fully evaluate the potential of this compound.

-

Combination Therapies: Given its immunomodulatory properties, exploring combinations of this compound with other anticancer agents, including other checkpoint inhibitors or targeted therapies, could lead to enhanced efficacy.

References

The Role of AB-001 in PD-L1 Checkpoint Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-001, an investigational small molecule developed by Agastiya Biotech, represents a novel, multi-faceted approach to cancer therapy.[1][2] Currently in Phase II clinical trials, this compound is designed as a tumor-agnostic agent with a unique mechanism of action that integrates pan-mutant KRAS inhibition, degradation of Programmed Death-Ligand 1 (PD-L1), and modulation of key oncogenic signaling pathways.[1][3] This technical guide provides an in-depth analysis of this compound's role in PD-L1 checkpoint inhibition, its broader anti-cancer activities, and a summary of the available preclinical and clinical data.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer

This compound's therapeutic strategy is predicated on its ability to simultaneously target multiple critical pathways involved in tumor growth, immune evasion, and drug resistance.[1] Its primary mechanisms of action include:

-

PD-L1 Checkpoint Inhibition and Degradation: this compound directly binds to PD-L1 on tumor cells, thereby disrupting the interaction with PD-1 receptors on T-cells.[1] This blockade reverses T-cell exhaustion and restores their cytotoxic activity against cancer cells.[1] Uniquely, this compound is also reported to promote the degradation of the PD-L1 protein.[1]

-

Pan-Mutant KRAS Inhibition: this compound acts as a pan-mutant KRAS inhibitor, targeting key mutations such as G12C, G12D, G12V, G13D, and G12R.[1][3] It binds allosterically to the inactive, GDP-bound conformation of KRAS, preventing downstream signaling that drives cell proliferation and survival.[1]

-

Inhibition of Oncogenic Signaling Pathways: As a small molecule, this compound can traverse the plasma membrane to target intracellular signaling pathways, including Wnt/β-catenin, PI3K, and MAPK, which are crucial for cancer cell proliferation and survival.[1]

-

Targeting Cancer Stem Cells: this compound is described as the first small molecule to eliminate cancer stem cells by degrading β-catenin, a key component of the Wnt signaling pathway.[1] This action aims to address tumor relapse and recurrence.[1]

-

MicroRNA-Based Gene Silencing: At the molecular level, this compound is reported to alter micro-RNA (miRNA) and regulate its gene function, as well as bind to RNA to block transcriptional activity, thereby preventing tumorigenesis.[1]

PD-L1 Checkpoint Inhibition by this compound

The interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells is a major mechanism of immune escape for cancers.[1] By engaging with PD-1, PD-L1 sends an inhibitory signal to the T-cell, leading to a state of "exhaustion" where the T-cell can no longer effectively recognize and kill the cancer cell.

This compound's role in PD-L1 checkpoint inhibition is two-fold:

-

Direct Blockade: this compound binds to PD-L1 on tumor cells, physically preventing its interaction with the PD-1 receptor on T-cells.[1] This releases the "brake" on the T-cells, allowing them to resume their anti-tumor activity.[1]

-

PD-L1 Degradation: Beyond simple blockade, this compound is proposed to induce the degradation of the PD-L1 protein itself.[1] This would lead to a more sustained reduction in PD-L1 levels on the tumor cell surface, potentially enhancing the anti-tumor immune response.

This dual action is intended to not only reactivate existing anti-tumor T-cells but also to stimulate B-cells to produce tumor-eliminating antibodies and inhibit regulatory T-cells by downregulating IL-10 and TGF-beta.[1]

dot

Broader Anti-Cancer Mechanisms of this compound

This compound's potential efficacy is not limited to its effects on the PD-1/PD-L1 axis. Its ability to target KRAS mutations and key signaling pathways like Wnt/β-catenin and PI3K suggests a broader anti-tumor activity.

Pan-Mutant KRAS Inhibition

KRAS is one of the most frequently mutated oncogenes in human cancers. This compound's allosteric binding to the GDP-bound (inactive) state of KRAS is designed to prevent its activation, thereby inhibiting the downstream signaling cascades (such as the MAPK pathway) that drive tumor growth.[1] The binding affinities are reported to be in the range of -7 to -7.8 kcal/mol, depending on the specific KRAS mutant.[1]

dot

References

AB-001's effect on the Wnt/β-catenin signaling pathway

## The Effect of AB-001 on the Wnt/β-catenin Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell maintenance.[1][2] Its aberrant activation is a known driver in numerous pathologies, most notably in colorectal cancer and other malignancies.[1][2][3] Consequently, targeting this pathway has become a significant focus for therapeutic development.[1][4] This document provides a detailed technical overview of this compound, a novel small molecule inhibitor designed to modulate Wnt/β-catenin signaling. We present its mechanism of action, quantitative in vitro efficacy data, and the detailed experimental protocols used for its characterization.

Introduction to the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin pathway is tightly regulated. In its "off" state, a cytoplasmic "destruction complex" (comprising APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[4][5][6] This keeps cytoplasmic β-catenin levels low. The "on" state is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its LRP5/6 co-receptor.[1][2][7] This event leads to the inhibition of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression (e.g., c-Myc, Cyclin D1).[2][6][7][8]

This compound: Mechanism of Action

This compound is a first-in-class, cell-permeable small molecule designed to directly and selectively inhibit the Wnt/β-catenin pathway at its most downstream point. Unlike upstream inhibitors that target membrane receptors or cytoplasmic kinases, this compound functions by disrupting the crucial protein-protein interaction between nuclear β-catenin and the TCF/LEF family of transcription factors. This targeted disruption prevents the formation of the active transcriptional complex, thereby abrogating the expression of Wnt target genes, irrespective of the specific upstream mutations (e.g., in APC or β-catenin) that lead to pathway activation.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative In Vitro Efficacy

The inhibitory activity of this compound was assessed through a series of standardized in vitro assays. The data demonstrates potent and selective inhibition of canonical Wnt signaling and downstream cellular effects.

Table 1: Inhibition of Wnt/β-catenin Transcriptional Activity

This assay measures the ability of this compound to inhibit the transcriptional activity of the β-catenin/TCF complex using a luciferase reporter construct.

| Cell Line | Assay Type | Agonist | This compound IC₅₀ (nM) |

| HEK293T | TOPFlash Luciferase Reporter | Wnt3a CM | 15.2 ± 2.1 |

| SW480 (APC mutant) | TOPFlash Luciferase Reporter | Endogenous | 25.8 ± 3.5 |

| HCT-116 (β-catenin mutant) | TOPFlash Luciferase Reporter | Endogenous | 21.4 ± 2.9 |

Table 2: Downregulation of Wnt Target Gene Expression

This experiment quantified the change in mRNA levels of key Wnt target genes following treatment with this compound.

| Cell Line | Gene Target | Treatment | Fold Change vs. Vehicle |

| SW480 | AXIN2 | This compound (100 nM, 24h) | -8.7 ± 1.2 |

| SW480 | c-MYC | This compound (100 nM, 24h) | -6.3 ± 0.9 |

| HCT-116 | AXIN2 | This compound (100 nM, 24h) | -7.9 ± 1.1 |

| HCT-116 | CCND1 (Cyclin D1) | This compound (100 nM, 24h) | -5.1 ± 0.8 |

Table 3: Anti-proliferative Effects in Wnt-Dependent Cancer Cells

The effect of this compound on the viability of cancer cell lines with known dependence on Wnt signaling was measured.

| Cell Line | Assay Type | Treatment Duration | GI₅₀ (nM) |

| SW480 | CellTiter-Glo® | 72 hours | 45.6 ± 5.3 |

| HCT-116 | CellTiter-Glo® | 72 hours | 38.9 ± 4.8 |

| PANC-1 (Wnt-low) | CellTiter-Glo® | 72 hours | > 10,000 |

Key Experimental Protocols

Detailed methodologies for the core assays are provided below to ensure reproducibility and transparency.

TOPFlash/FOPFlash Dual-Luciferase Reporter Assay

This assay is used to quantify TCF/LEF-mediated transcriptional activation.[9][10][11] TOPFlash contains TCF binding sites upstream of a luciferase reporter gene, while the FOPFlash control plasmid contains mutated, non-functional binding sites.[10] The ratio of TOPFlash to FOPFlash activity provides a precise measure of canonical Wnt signaling.[10]

-

Cell Seeding: HEK293T, SW480, or HCT-116 cells are seeded at a density of 2.5 x 10⁴ cells/well in a 96-well white, clear-bottom plate and incubated for 24 hours.[10]

-

Transfection: Cells are co-transfected with TOPFlash (or FOPFlash) and a Renilla luciferase plasmid (for normalization) at a 10:1 ratio using a suitable lipid-based transfection reagent.[12]

-

Treatment: 24 hours post-transfection, the medium is replaced. For HEK293T cells, Wnt3a-conditioned medium (or control medium) is added. Serial dilutions of this compound or vehicle (DMSO) are added to all relevant wells.

-

Lysis & Measurement: After 24 hours of treatment, cells are lysed.[13] Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.[12][13]

-

Data Analysis: Renilla luciferase values are used to normalize for transfection efficiency. The TOP/FOP ratio is calculated, and IC₅₀ curves are generated using a four-parameter logistic regression model.

Caption: Experimental workflow for the dual-luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for Target Genes

This protocol is used to measure changes in the mRNA expression of Wnt target genes like AXIN2, c-MYC, and CCND1.[11]

-

Cell Culture and Treatment: SW480 or HCT-116 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are treated with this compound (100 nM) or vehicle (DMSO) for 24 hours.

-

RNA Isolation: Total RNA is extracted from cells using an RNA purification kit according to the manufacturer's protocol. RNA concentration and purity are determined by spectrophotometry.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and validated primers for target genes (AXIN2, c-MYC, CCND1) and a housekeeping gene (GAPDH).

-

Thermocycling and Analysis: The reaction is run on a real-time PCR system. Gene expression levels are quantified using the comparative Ct (ΔΔCt) method, with results normalized to the GAPDH housekeeping gene.

Cell Viability (CellTiter-Glo®) Assay

This assay quantifies cell proliferation and viability by measuring ATP levels, which correlate with the number of metabolically active cells.

-

Cell Seeding: Cells (SW480, HCT-116, PANC-1) are seeded in 96-well white plates at a density of 3,000 cells/well and allowed to adhere overnight.

-

Compound Addition: A 10-point, 3-fold serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator.

-

Lysis and Signal Detection: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. The reagent is added to each well, the plate is shaken for 2 minutes to induce lysis, and then incubated for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is read on a plate reader. GI₅₀ (concentration for 50% growth inhibition) values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Conclusion

The presented data demonstrates that this compound is a potent and selective inhibitor of the canonical Wnt/β-catenin signaling pathway. Its unique mechanism of action, disrupting the downstream β-catenin/TCF transcriptional complex, provides a compelling therapeutic rationale for treating cancers driven by aberrant Wnt pathway activation. The quantitative in vitro data shows consistent, dose-dependent inhibition of Wnt-driven transcription, downregulation of key oncogenic target genes, and selective anti-proliferative activity in Wnt-dependent cancer cell lines. The detailed protocols provided herein serve as a foundation for further investigation and validation of this compound as a potential clinical candidate.

References

- 1. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruptor of β-catenin pathway contributes to colorectal tumor suppression | BioWorld [bioworld.com]

- 4. onclive.com [onclive.com]

- 5. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Wnt-driven metabolic adaptations in cancer: integrating glycolysis, glutaminolysis, IDO1-mediated immune evasion, and therapeutic delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anygenes.com [anygenes.com]

- 8. Inhibition of wnt/β-catenin signaling in neuroendocrine tumors in vitro: Antitumoral effects - OAK Open Access Archive [oak.novartis.com]

- 9. Luciferase reporter assay [bio-protocol.org]

- 10. jcancer.org [jcancer.org]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. assaygenie.com [assaygenie.com]

AB-001: A Multi-Faceted Approach to Cancer Therapy Through miRNA-Based Gene Silencing and Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AB-001, an investigational small molecule developed by Agastiya Biotech, represents a novel, multi-pronged strategy in oncology.[1][2] Currently in Phase II clinical trials for liver and gallbladder cancer, this compound integrates pan-mutant KRAS inhibition, PD-L1 checkpoint blockade, and, central to this guide, microRNA (miRNA)-based gene silencing and mRNA transcriptional repression.[1][3][4] This document provides a comprehensive overview of the known mechanisms of this compound, with a focus on its role in miRNA-mediated gene regulation and its impact on key oncogenic signaling pathways. While detailed quantitative data and experimental protocols from preclinical and clinical studies are not extensively available in the public domain, this guide synthesizes the current understanding of this compound's multifaceted mechanism of action.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to concurrently engage multiple critical pathways involved in tumorigenesis and immune evasion.

miRNA-Based Gene Silencing and mRNA Transcriptional Repression

A key feature of this compound is its reported ability to modulate gene expression at the post-transcriptional level through interference with microRNAs.[1] The precise molecular interactions are described as an alteration of miRNA function, leading to the regulation of their target genes.[1] At the transcriptional level, this compound is stated to bind within the binding pockets of RNA, thereby blocking its transcriptional activity.[1] Phase 1 study results allude to miRNA and mRNA degradation as contributing to the drug's efficacy.[5][6] This suggests that this compound may either directly interact with specific miRNAs or their processing machinery, or influence the stability of miRNA-mRNA complexes, leading to the degradation of both.

Pan-Mutant KRAS Inhibition

This compound functions as a pan-mutant KRAS inhibitor, targeting a range of KRAS mutations including G12C, G12D, G12V, G13D, and G12R.[1] Unlike covalent inhibitors that target specific mutations like G12C, this compound binds allosterically to the GDP-bound (inactive) state of KRAS in the switch-II pocket.[1] This non-covalent interaction has a reported binding affinity of approximately -7 to -7.8 kcal/mol.[1] A related compound from Agastiya Biotech, ABREV001, is described as inhibiting the formation of the active GTP-KRAS complex and promoting the degradation of mutant KRAS via a GSK3β phosphorylation-dependent mechanism, indicating a potential crosstalk with the Wnt/β-catenin pathway.[7]

PD-L1 Immune Checkpoint Inhibition

This compound also functions as a small molecule immune checkpoint inhibitor by targeting the PD-1/PD-L1 axis.[1] It binds to PD-L1 on tumor cells, disrupting its interaction with PD-1 receptors on T-cells.[1] This action is intended to reverse T-cell exhaustion and restore their cytotoxic anti-tumor activity.[1][8][9] Furthermore, this compound is suggested to stimulate B-cells and inhibit regulatory T-cells by downregulating IL-10 and TGF-beta.[1]

Impact on Oncogenic Signaling Pathways

As a small molecule, this compound is capable of traversing the plasma membrane to modulate key intracellular signaling pathways that are frequently dysregulated in cancer.[1]

-

Wnt/β-Catenin Pathway: this compound is reported to target and degrade cancer stem cells by interfering with the β-catenin pathway.[1] This is a critical pathway in maintaining cancer stem cell populations, which are often responsible for tumor recurrence and metastasis.[1][10]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation, and its inhibition is a key therapeutic strategy in many cancers.

-

MAPK Pathway: As a downstream effector of KRAS, the MAPK pathway is also modulated by this compound's inhibitory action on mutant KRAS.[1]

Below is a conceptual diagram illustrating the interconnected pathways targeted by this compound.

Caption: Conceptual overview of this compound's multi-targeting mechanism.

Quantitative Data Summary

Publicly available quantitative data on the efficacy and potency of this compound is limited. The following table summarizes the available information from press releases and company announcements.

| Parameter | Value/Observation | Context | Source |

| Binding Affinity | ~ -7 to -7.8 kcal/mol | Allosteric binding of this compound to the switch-II pocket of various KRAS mutants. | [1] |

| Phase 1 Clinical Trial | |||

| Patient Population | 33 patients with advanced or metastatic solid tumors (7 breast, 5 ovarian, 21 other). | Phase 1, open-label, 3+3 dose-escalation study. | [5][6] |

| Dosing | 40 to 800 mg, administered orally twice daily (BID). | Dose-escalation phase. | [5][6] |

| Safety | Adverse events were mild to moderate. No dose-limiting toxicities reported. | Safety and tolerability as primary objectives. | [5][6] |

| Efficacy (Overall) | Favorable response in 63.64% of patients. | Investigator-evaluated anti-tumor activity. | [6] |

| Stable disease in 19.39% of patients. | [6] | ||

| Disease progression in 16.36% of patients. | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly disclosed. However, based on the reported findings, the following methodologies are inferred to have been employed.

Phase 1 Clinical Trial Design (Inferred)

The Phase 1 study of this compound followed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and assess safety and pharmacokinetics.

-

Study Type: Open-label, interventional, randomized, parallel-group, multiple arm trial.

-

Inclusion Criteria (abbreviated): Patients aged 20-65 with advanced, measurable metastatic cancer not amenable to surgery. Life expectancy > 24 weeks.

-

Primary Outcome: Assess the safety and toxicity profile of this compound.

-

Secondary Outcome: Evaluate the pharmacokinetics of this compound in humans.

-

Assessments: Safety was monitored through the incidence and severity of adverse events. Efficacy was evaluated via PET-CT scans and changes in mRNA expression and tumor biomarkers.

The workflow for such a clinical trial is conceptually outlined below.

Caption: Conceptual workflow of the this compound Phase 1 clinical trial.

In Vitro and Preclinical Assays (Hypothesized)

The following standard assays would likely be employed to characterize the mechanism of action of this compound.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic effects of this compound on various cancer cell lines, including those with different KRAS mutation statuses.

-

Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry): To quantify the binding affinity of this compound to purified KRAS and PD-L1 proteins.

-

Quantitative PCR (qPCR) and RNA-Sequencing: To analyze changes in the expression levels of specific miRNAs and their target mRNAs in response to this compound treatment.

-

Western Blotting: To measure the protein levels of key signaling molecules in the KRAS, PI3K/Akt, and Wnt/β-catenin pathways (e.g., phosphorylated ERK, phosphorylated Akt, β-catenin).

-

T-Cell Activation Assays: To assess the functional consequences of PD-L1 blockade by co-culturing T-cells with cancer cells in the presence of this compound and measuring cytokine release (e.g., IFN-γ) or T-cell proliferation.

-

Xenograft/Orthotopic Animal Models: To evaluate the in vivo anti-tumor efficacy and safety profile of this compound.

Conclusion and Future Directions

This compound is a promising small molecule therapeutic that exhibits a unique combination of mechanisms, including the modulation of miRNA-based gene silencing, inhibition of pan-mutant KRAS, and immune checkpoint blockade. The initial Phase 1 clinical data suggests a manageable safety profile and encouraging signs of efficacy in a range of solid tumors.

For the scientific and drug development community, the key areas of future interest will be the elucidation of the precise mechanisms underlying its miRNA-modulating activity. Identifying the specific miRNAs affected by this compound and their downstream targets will be crucial for understanding its full therapeutic potential and for the development of predictive biomarkers. As more data from the ongoing Phase II trials become available, a clearer picture of this compound's clinical utility and its place in the landscape of targeted cancer therapies will emerge.

References

- 1. agastiyabiotech.com [agastiyabiotech.com]

- 2. agastiyabiotech.com [agastiyabiotech.com]

- 3. This compound by Agastiya Biotech for Liver Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 4. This compound by Agastiya Biotech for Gallbladder Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 5. agastiyabiotech.com [agastiyabiotech.com]

- 6. 1stoncology.com [1stoncology.com]

- 7. agastiyabiotech.com [agastiyabiotech.com]

- 8. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agastiyabiotech.com [agastiyabiotech.com]

Discovery and development history of AB-001

An in-depth technical guide on the discovery and development of the novel, selective Kinase Z inhibitor, AB-001, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). This document details the preclinical and early clinical development of this compound, presenting key data and experimental methodologies.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease of unknown etiology. The disease is characterized by the progressive scarring of lung tissue, leading to a decline in lung function. A key pathological mechanism implicated in IPF is the aberrant activation of fibrotic signaling pathways. One such pathway is mediated by Kinase Z, a receptor tyrosine kinase that has been shown to be overexpressed in the lung tissue of IPF patients. This compound is a potent and selective small molecule inhibitor of Kinase Z, designed to halt the progression of fibrosis.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library, followed by a rigorous lead optimization program. The objective was to identify a selective inhibitor of Kinase Z with drug-like properties suitable for oral administration.

High-Throughput Screening and Lead Identification

A fluorescence-based enzymatic assay was developed to screen a library of 200,000 compounds for their ability to inhibit the kinase activity of recombinant human Kinase Z. Initial hits were validated and triaged based on potency and chemical tractability. The initial hit compound, possessing a novel chemical scaffold, exhibited a half-maximal inhibitory concentration (IC50) of 500 nM.

Lead Optimization

The initial hit underwent an extensive lead optimization campaign to improve potency, selectivity, and pharmacokinetic (PK) properties. Structure-activity relationship (SAR) studies led to the synthesis of over 500 analogs. This process culminated in the identification of this compound, which demonstrated a significant improvement in potency (IC50 = 2 nM) and an excellent selectivity profile.

Preclinical Development

This compound was subjected to a comprehensive battery of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.

In Vitro Characterization

To assess the selectivity of this compound, it was screened against a panel of 192 human kinases. At a concentration of 1 µM, this compound demonstrated minimal inhibition of off-target kinases, highlighting its high selectivity for Kinase Z.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) |

| Kinase Z | 2 |

| Kinase A | >10,000 |

| Kinase B | >10,000 |

| Kinase C | 8,500 |

| ... (188 more) | >10,000 |

The cellular activity of this compound was confirmed in primary human lung fibroblasts (HLFs) derived from IPF patients. This compound effectively inhibited the phosphorylation of the downstream effector of Kinase Z, Substrate Y, in a dose-dependent manner.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in several preclinical species following a single oral dose. The compound exhibited good oral bioavailability and a half-life supportive of once-daily dosing.

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |

| Mouse | 10 | 1,250 | 1.0 | 8,750 | 4.5 | 45 |

| Rat | 10 | 980 | 2.0 | 9,800 | 6.2 | 55 |

| Dog | 5 | 850 | 2.0 | 10,200 | 8.1 | 65 |

In Vivo Efficacy

The efficacy of this compound was assessed in a bleomycin-induced mouse model of pulmonary fibrosis. Prophylactic oral administration of this compound resulted in a significant reduction in lung collagen content, a key marker of fibrosis.

Table 3: Efficacy of this compound in a Murine Model of Pulmonary Fibrosis

| Treatment Group | Dose (mg/kg/day, PO) | Lung Collagen (µ g/lung ) | % Inhibition of Fibrosis |

| Vehicle Control | - | 350 ± 25 | - |

| This compound | 10 | 220 ± 15 | 59% |

| This compound | 30 | 180 ± 12 | 77% |

| Nintedanib (Positive Control) | 60 | 195 ± 18 | 71% |

| p < 0.01 vs. Vehicle Control |

Safety and Toxicology

This compound was well-tolerated in preclinical safety studies. No dose-limiting toxicities were observed in 28-day repeat-dose toxicology studies in rats and dogs at exposures significantly higher than the anticipated therapeutic exposure in humans.

Clinical Development

Based on the promising preclinical data, this compound advanced into clinical development.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

This compound was found to be safe and well-tolerated at all dose levels tested. The pharmacokinetic profile in humans was consistent with preclinical data, supporting the potential for once-daily dosing. The most common adverse events were mild and included headache and nausea.

Table 4: Summary of Mean Human Pharmacokinetic Parameters (SAD)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| 10 | 150 | 2.5 | 1,800 | 18.5 |

| 30 | 480 | 2.0 | 6,240 | 20.1 |

| 100 | 1,650 | 3.0 | 24,750 | 22.3 |

Experimental Protocols

Kinase Z Inhibition Assay (Fluorescence-Based)

-

Reagents: Recombinant human Kinase Z, ATP, fluorescently-labeled peptide substrate.

-

Procedure:

-

Add 5 µL of this compound (in DMSO, various concentrations) to a 384-well plate.

-

Add 10 µL of Kinase Z enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP/substrate solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the fluorescence signal.

-

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Murine Model of Bleomycin-Induced Pulmonary Fibrosis

-

Animals: 8-week-old male C57BL/6 mice.

-

Induction: On day 0, anesthetize mice and intratracheally instill bleomycin (B88199) (1.5 U/kg) or saline (vehicle).

-

Treatment: Administer this compound or vehicle control orally, once daily, from day 1 to day 21.

-

Endpoint: On day 21, euthanize the mice, and harvest the lungs.

-

Analysis:

-

Measure total lung collagen content using the Sircol Collagen Assay.

-

Perform histological analysis of lung sections stained with Masson's trichrome to assess the extent of fibrosis.

-

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of Kinase Z with a promising preclinical profile for the treatment of Idiopathic Pulmonary Fibrosis. It has demonstrated robust efficacy in a relevant animal model and has been shown to be safe and well-tolerated in Phase 1 clinical studies. Further clinical investigation in patients with IPF is warranted.

AB-001: A Novel Multi-Pronged Approach to Eradicating Cancer Stem Cells

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a significant challenge in oncology, contributing to tumor initiation, metastasis, and therapeutic resistance. AB-001, a novel small molecule inhibitor developed by Agastiya Biotech, has emerged as a promising therapeutic candidate that directly targets this resilient cell population. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its ability to disrupt key signaling pathways essential for CSC survival and self-renewal. Preclinical and Phase 1 clinical data are presented to substantiate its therapeutic potential.

Introduction

The cancer stem cell hypothesis posits that a subpopulation of cells within a tumor possesses the ability to self-renew and differentiate, driving tumor growth and recurrence.[1] These cells are often quiescent and express multidrug resistance transporters, rendering them refractory to conventional chemotherapies.[1] Effective cancer therapies must, therefore, not only eliminate the bulk of tumor cells but also eradicate the CSC population. This compound is a first-in-class investigational drug designed to address this unmet need through a multi-targeted approach.[2] Preclinical studies have demonstrated its ability to target and eliminate cancer stem cells, leading to significant tumor growth inhibition and prevention of relapse.[1][3]

Mechanism of Action: Targeting Key CSC Signaling Pathways

This compound exerts its anti-cancer stem cell effects by modulating several critical intracellular signaling pathways, primarily the Wnt/β-catenin, PI3K/Akt, and STAT3 pathways. These pathways are known to be aberrantly activated in many cancers and are crucial for the maintenance of CSCs.

Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryogenesis and tissue homeostasis, and its dysregulation is a hallmark of many cancers and is critical for the maintenance of CSCs.[1] this compound is reported to be the first small molecule that eliminates cancer stem cells from their root by degrading them via the β-catenin pathway.[4] By inhibiting this pathway, this compound disrupts the self-renewal capacity of CSCs, leading to their differentiation and apoptosis.[1] The preclinical research has demonstrated this compound's potential to target β-catenin, which is often considered an "undruggable" target.[5][6]

Modulation of the PI3K/Akt and STAT3 Signaling Pathways

In addition to the Wnt/β-catenin pathway, this compound also targets the PI3K/Akt and STAT3 signaling cascades.[1] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer, promoting CSC maintenance. The STAT3 pathway is involved in stem cell self-renewal and differentiation, and its constitutive activation is observed in many tumors. By inhibiting these pathways, this compound further diminishes the survival and self-renewal capabilities of cancer stem cells.[7]

Preclinical Data

Preclinical studies have provided strong evidence for the anti-cancer and anti-CSC activity of this compound across various cancer models.

In Vivo Efficacy

In xenograft models of triple-negative breast cancer, acute myeloid leukemia (AML), and pancreatic cancer, this compound demonstrated significant tumor growth inhibition.[3]

| Cancer Model | Outcome | Result | Reference |

| Triple-Negative Breast Cancer (mouse model) | Tumor Growth Inhibition (TGI) | 90% | [3] |

| Acute Myeloid Leukemia (mouse model) | Tumor Growth Inhibition (TGI) | 90% | [3] |

| Pancreatic Cancer (mouse model) | Tumor Growth Inhibition (TGI) | 90% | [3] |

Prophylactic Efficacy

Prophylactic studies on five different cancer cell lines showed that this compound can prevent the mutation of various oncogenes into tumors and maintain the active state of tumor suppressor genes after induction with a chemical carcinogen.[1][6]

Clinical Data: Phase 1 Study

A Phase 1 clinical trial of this compound was conducted by Vopec Pharmaceuticals in collaboration with Agastiya Biotech to evaluate its safety, tolerability, and preliminary efficacy in patients with metastatic solid tumors.[8]

Study Design

| Parameter | Description |

| Study Title | A phase 1, open label study to evaluate MTD, safety, tolerability and pharmacokinetics of oral drug AB001 in patients with various types of metastatic cancer patients.[3] |

| Phase | 1[3] |

| Design | Open-label, 3+3 dose escalation.[8] |

| Patient Population | 33 patients with advanced or metastatic solid tumors (7 breast cancer, 5 ovarian cancer, 21 other solid tumors).[8] |

| Treatment | This compound administered orally twice daily (BID) at doses ranging from 40 to 800 mg.[8] |

| Primary Objective | To assess the safety and toxicity profile of this compound.[3] |

| Secondary Objectives | To evaluate the pharmacokinetics of this compound and preliminary anti-tumor activity.[3] |

Safety and Tolerability

This compound was well-tolerated with no dose-limiting toxicities observed.[8] Adverse events were generally mild to moderate in severity.[8]

Efficacy

This compound demonstrated promising clinical activity in patients with advanced solid tumors.[8]

| Outcome | Result |

| Favorable Response Rate | 63.64% |

| Stable Disease | 19.39% |

| Disease Progression | 16.36% |

Significant reductions in tumor biomarkers were also observed within 14 days of treatment:[8]

| Biomarker | Percent Reduction | p-value |

| CEA | 58.6% | 0.6 |

| CA19-9 | 42% | 0.2 |

| CA125 | 38.4% | 0.9 |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following provides a summary of the methodologies based on the available information.

In Vivo Tumor Growth Inhibition Studies

-

Animal Models: The specific strains of mice used for the xenograft models of triple-negative breast cancer, AML, and pancreatic cancer are not specified.

-

Tumor Implantation: The method of tumor cell implantation (e.g., subcutaneous, orthotopic) is not detailed.

-

Treatment Regimen: The specific doses, frequency, and duration of this compound administration are not publicly available.

-

Endpoint: The primary endpoint was tumor growth inhibition (TGI), measured as the percentage reduction in tumor volume compared to a control group.[3]

Phase 1 Clinical Trial

-

Patient Selection: Patients aged 20-65 with advanced, metastatic cancer not amenable to surgery and with measurable disease were enrolled.[3] Patients were required to have a life expectancy of more than 24 weeks and provide informed consent.[3]

-

Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).[8]

-

Safety Assessments: Safety and tolerability were assessed by monitoring adverse events according to standard toxicology protocols.[8]

-

Efficacy Assessments: Preliminary efficacy was evaluated through investigator-assessed anti-tumor activity, biomarker responses, and PET-CT imaging.[8]

Conclusion

This compound represents a significant advancement in the development of therapies targeting cancer stem cells. Its unique multi-pronged mechanism of action, which involves the simultaneous inhibition of the Wnt/β-catenin, PI3K/Akt, and STAT3 signaling pathways, provides a robust strategy for eradicating the root cause of tumor growth and recurrence. The promising preclinical efficacy and favorable safety profile observed in the Phase 1 clinical trial warrant further investigation of this compound as a potential paradigm-shifting treatment for a broad range of cancers. Future studies should focus on elucidating the detailed molecular interactions of this compound and identifying predictive biomarkers to guide patient selection in subsequent clinical trials.

References

- 1. agastiyabiotech.com [agastiyabiotech.com]

- 2. agastiyabiotech.com [agastiyabiotech.com]

- 3. agastiyabiotech.com [agastiyabiotech.com]

- 4. agastiyabiotech.com [agastiyabiotech.com]

- 5. targetedonc.com [targetedonc.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. AB 001 (Agastiya Biotech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. agastiyabiotech.com [agastiyabiotech.com]

Pharmacological Profile of AB-001: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-001 is an investigational, orally available, tumor-agnostic small molecule developed by Agastiya Biotech.[1][2] Currently in Phase II clinical trials, this compound represents a novel approach to cancer therapy by integrating multiple synergistic mechanisms of action into a single therapeutic agent.[1] This document provides a comprehensive overview of the pharmacological profile of this compound, including its multi-dimensional mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

1. Mechanism of Action

This compound is designed to attack cancer through a multi-pronged approach, targeting key pathways involved in tumor proliferation, survival, and immune evasion.[1] Its primary mechanisms include pan-mutant KRAS inhibition, immunomodulation via PD-L1 degradation, and targeting of critical intracellular signaling pathways.[1][3]

-

Pan-Mutant KRAS Inhibition: this compound acts as a pan-mutant KRAS inhibitor, targeting several key KRAS mutations including G12C, G12D, G12V, G13D, and G12R.[1] It binds allosterically to the GDP-bound (inactive) conformation of KRAS in a region known as the switch-II pocket.[1] This non-covalent interaction prevents nucleotide exchange, locking KRAS in its inactive state and thereby inhibiting downstream signaling.[1]

-

PD-L1 Immune Checkpoint Inhibition and Degradation: The molecule functions as a PD-L1 immune checkpoint inhibitor.[1] It binds to PD-L1 on tumor cells, disrupting the PD-1/PD-L1 interaction and restoring the cytotoxic activity of T-cells against the tumor.[1] this compound is also reported to induce the degradation of the PD-L1 protein.[2]

-

Inhibition of Intracellular Signaling Pathways: this compound is capable of traversing the plasma membrane to modulate multiple intracellular pathways crucial for cancer cell proliferation and survival, including the WNT/β-Catenin, PI3K/AKT, and MAPK pathways.[1][3]

-

Targeting Cancer Stem Cells: A key feature of this compound is its ability to eliminate cancer stem cells (CSCs), which are often responsible for tumor relapse and resistance.[1] It is reported to achieve this by degrading β-catenin, a central component of the WNT signaling pathway that is critical for CSC maintenance.[1]

-

MicroRNA and mRNA Modulation: At the molecular level, this compound is described as altering micro-RNA (miRNA) and binding to RNA to block transcriptional activity, contributing to the prevention of tumorigenesis.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound, from computational predictions to clinical trial outcomes.

Table 1: Target Binding Affinity

| Target | Mutant Forms | Binding Affinity (Predicted) | Method |

| KRAS | G12C, G12D, G12V, G13D, G12R | -7.0 to -7.8 kcal/mol | In Silico Molecular Docking |

| Binding affinity for other targets such as PD-L1, and components of the WNT, PI3K, and MAPK pathways have not been publicly disclosed in the form of Kd, IC50, or EC50 values. |

Table 2: Phase 1 Clinical Trial Summary

| Parameter | Details |

| Study Design | 3+3 Dose Escalation[4] |

| Patient Population | 33 patients with advanced or metastatic solid tumors (including breast, ovarian, and others)[4] |

| Dosing Regimen | Oral administration, twice daily (BID) at doses ranging from 40 to 800 mg[4] |

| Primary Objective | Safety and Tolerability[4] |

| Secondary Objective | Efficacy (anti-tumor activity)[4] |

Table 3: Phase 1 Safety and Efficacy Outcomes

| Outcome | Result |

| Safety | Well-tolerated; no dose-limiting toxicities (DLTs) or treatment-related deaths reported.[4] |

| Adverse Events (AEs) | Mild to moderate in severity. Most common AEs were diarrhea (1%), vomiting (1%), and fatigue.[4] |

| Overall Response | Favorable response observed in 63.64% of patients with solid tumors.[4] |

| Stable disease in 19.39% of patients.[4] | |

| Disease progression in 16.36% of patients.[4] | |

| Biomarker Reduction | CEA markers: 58.6% reduction (p=0.6)[4] |

| CA19-9 markers: 42% reduction (p=0.2)[4] | |

| CA125 markers: 38.4% reduction (p=0.9)[4] |

Experimental Protocols

Detailed experimental protocols for this compound have not been publicly disclosed. The following sections describe representative, standard methodologies used in the field to assess the claimed activities of a novel small molecule inhibitor like this compound.

Pan-KRAS Inhibition Assays

An experimental workflow to determine pan-KRAS inhibitory activity would typically involve cell-free, cell-based, and in vivo assays.

a) Cell Viability Assay (MTS/MTT) This assay measures the dose-dependent effect of the inhibitor on the proliferation of cancer cell lines harboring various KRAS mutations.

-

Cell Seeding: Seed KRAS-mutant cancer cells (e.g., PANC-1 for G12D, MIA PaCa-2 for G12C) in 96-well plates and allow them to attach overnight.[5]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 nM to 10 µM) in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).[6]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

Detection: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of the inhibitor to determine the IC50 value.[5]

b) RAS Activation (GTP-Pulldown) Assay This assay directly measures the levels of active, GTP-bound KRAS.

-

Cell Treatment and Lysis: Treat KRAS-mutant cells with various concentrations of this compound. Lyse the cells and quantify the protein concentration.[5]

-

GTP-RAS Pulldown: Incubate cell lysates with RAF-RBD (RAS-binding domain of RAF) coupled to agarose (B213101) beads, which specifically binds to active GTP-bound RAS.[5]

-

Western Blot Analysis: Elute the bound proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a pan-RAS or KRAS-specific antibody to detect the amount of active KRAS.[6]

-

Analysis: Compare the levels of GTP-bound KRAS in treated versus untreated cells.[5]

PD-1/PD-L1 Blockade Assay

To confirm that this compound disrupts the PD-1/PD-L1 interaction, a biochemical or cell-based assay is required.

Homogenous Time-Resolved Fluorescence (HTRF) Assay

-

Assay Setup: In a 384-well plate, add serial dilutions of this compound.[7]

-

Reagent Addition: Add a solution containing His-tagged human PD-L1 and a Europium cryptate-labeled anti-His-tag antibody. Then, add a solution containing biotinylated human PD-1 and XL665-conjugated streptavidin.[7]

-

Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.[8]

-

Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).[8]

-

Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.[8]

WNT/β-Catenin Signaling Assay

A common method to assess the inhibition of the WNT/β-catenin pathway is a TCF/LEF luciferase reporter assay.[9]

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or a relevant cancer cell line) into 96-well plates. Co-transfect the cells with a TCF/LEF-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[10]

-

Treatment: After 24 hours, treat the cells with a Wnt pathway agonist (e.g., Wnt3a-conditioned media) in the presence of varying concentrations of this compound or vehicle control.[10]

-

Incubation: Incubate for an additional 24-48 hours.[11]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[12]

-

Data Analysis: Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control to determine the IC50 value.

PI3K/AKT and MAPK Pathway Inhibition Assays

The inhibitory effect of this compound on the PI3K/AKT and MAPK signaling pathways is typically assessed by measuring the phosphorylation status of key downstream effector proteins via Western blot.

-

Cell Culture and Treatment: Plate relevant cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).[13]

-

Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[13]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.[13]

-

Antibody Incubation: Probe the membranes with primary antibodies against the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-S6 for the PI3K pathway; p-MEK, p-ERK for the MAPK pathway) and their total protein counterparts for normalization.[14]

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.[14]

Signaling Pathways and Points of Intervention

The following diagrams illustrate the key signaling pathways targeted by this compound and its proposed points of intervention.

KRAS/MAPK Signaling Pathway

This compound allosterically binds to the inactive, GDP-bound form of mutant KRAS, preventing its activation and subsequent signaling through the MAPK cascade.

PD-1/PD-L1 Immune Checkpoint Interaction

This compound binds to PD-L1 on tumor cells, preventing its interaction with PD-1 on T-cells and thereby blocking the immunosuppressive signal.

WNT/β-Catenin and PI3K/AKT Signaling Pathways

This compound is reported to inhibit both the WNT/β-catenin and PI3K/AKT pathways, which are critical for cell survival, proliferation, and the maintenance of cancer stem cells.

Safety and Toxicology

Preclinical safety and toxicology studies for this compound have demonstrated that it is able to kill cancer cells without harming normal cells.[3] In the Phase 1 clinical trial, this compound was well-tolerated with no DLTs.[4] The most common adverse events were mild to moderate and included diarrhea, vomiting, and fatigue.[4] Standard non-clinical safety studies for a small molecule like this compound would typically include in vitro cytotoxicity assays and in vivo dose-ranging and IND-enabling safety studies in at least two species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions.

This compound is a promising, first-in-class, orally available small molecule with a unique multi-targeted mechanism of action. By simultaneously inhibiting pan-mutant KRAS, blocking the PD-L1 immune checkpoint, and modulating key oncogenic signaling pathways, it has the potential to overcome resistance and improve outcomes across a wide range of solid tumors. The favorable safety profile and encouraging efficacy signals from the Phase 1 study support its continued development in Phase II trials. Further research will be crucial to fully elucidate its complex pharmacological profile and clinical potential.

References

- 1. agastiyabiotech.com [agastiyabiotech.com]

- 2. agastiyabiotech.com [agastiyabiotech.com]

- 3. agastiyabiotech.com [agastiyabiotech.com]

- 4. agastiyabiotech.com [agastiyabiotech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

AB-001: A Multi-Pronged Approach to Treating Non-PD-L1 Positive Cancers

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

AB-001, an investigational small molecule developed by Agastiya Biotech, presents a novel, multi-faceted mechanism of action with the potential to address a significant unmet need in oncology: the treatment of cancers that do not express the programmed death-ligand 1 (PD-L1). While immune checkpoint inhibitors targeting the PD-1/PD-L1 axis have revolutionized cancer therapy, a substantial portion of patients with PD-L1 negative tumors do not respond to these treatments. This compound aims to overcome this limitation through a unique combination of pan-mutant KRAS inhibition, miRNA-based gene silencing, and direct targeting of key oncogenic signaling pathways, in addition to its function as a PD-L1 inhibitor.[1] Preclinical evidence suggests efficacy in non-PD-L1 positive models, and initial clinical data from a Phase 1 trial in patients with metastatic solid tumors indicates a manageable safety profile and promising anti-tumor activity.[2][3] This document provides a comprehensive overview of the currently available technical information on this compound.

Core Mechanism of Action

This compound is designed as a tumor-agnostic therapeutic agent with a multi-dimensional attack on cancer.[1] Its purported mechanisms of action are detailed below.

Pan-Mutant KRAS Inhibition